

Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-His(Boc)-OH

Cat. No.: B557461

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This technical guide provides an in-depth overview of N- α -Fmoc-N-im-Boc-L-histidine (**Fmoc-His(Boc)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Core Chemical Properties

Fmoc-His(Boc)-OH is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

Parameter	Value	Reference
CAS Number	81379-52-4	[1] [2] [3] [4] [5]
Molecular Weight	477.51 g/mol	
Molecular Formula	C ₂₆ H ₂₇ N ₃ O ₆	

Experimental Protocol: Manual Coupling of Fmoc-His(Boc)-OH in Fmoc-SPPS

This protocol details the manual coupling of **Fmoc-His(Boc)-OH** onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-His(Boc)-OH**
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Reaction vessel
- Kaiser test kit

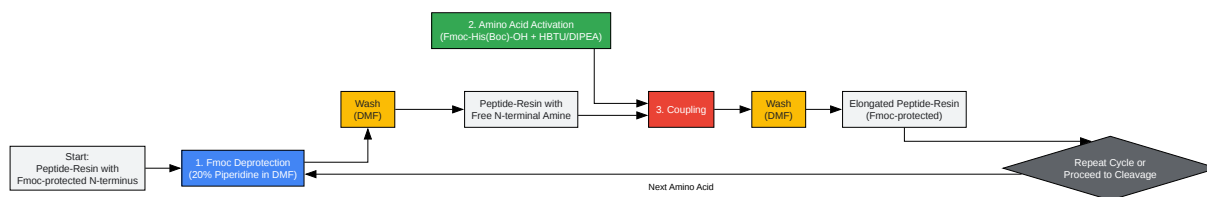
Methodology:

- Resin Preparation:
 - Swell the peptide-resin (1 equivalent) in DMF for a minimum of 30 minutes in a suitable reaction vessel.
 - Following the swelling period, drain the DMF from the resin.
- Fmoc Deprotection:
 - To expose the N-terminal amine of the resin-bound peptide, add a 20% piperidine in DMF solution to the resin.
 - Agitate the mixture at room temperature for 5-10 minutes.
 - Drain the piperidine solution.

- Repeat the piperidine treatment for an additional 5-10 minutes to ensure complete Fmoc removal.
- Thoroughly wash the resin 5 to 7 times with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
- Perform a Kaiser test to confirm the presence of a free primary amine. A positive result, indicated by a blue color, signifies successful deprotection.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-His(Boc)-OH** (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF.
 - Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
 - Add the activated **Fmoc-His(Boc)-OH** solution to the deprotected peptide-resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates the successful completion of the coupling.
- Washing:
 - Drain the coupling solution from the reaction vessel.
 - Wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts. This leaves the resin ready for the next cycle of deprotection and coupling.

Workflow Visualization

The following diagram illustrates the cyclical nature of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.



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Caption: A single cycle in Fmoc solid-phase peptide synthesis.

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